N-(Demethyl formate) Oxibendazole-d7 (hydrochloride)
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Overview
Description
N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) is an isotope-labeled derivative of Oxibendazole, which is an anthelmintic compound. This compound is used primarily in research settings to study the pharmacokinetics and metabolic pathways of Oxibendazole. The deuterium labeling (d7) allows for precise tracking and analysis in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) involves the incorporation of deuterium atoms into the Oxibendazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process ensures the consistent incorporation of deuterium atoms and the formation of the hydrochloride salt for stability and solubility .
Chemical Reactions Analysis
Types of Reactions
N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated analogs with modified functional groups .
Scientific Research Applications
N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) is similar to that of Oxibendazole. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation impairs glucose uptake by the parasites, depleting their glycogen stores and leading to their eventual death. The deuterium labeling does not alter the fundamental mechanism but allows for more precise tracking in research studies .
Comparison with Similar Compounds
Similar Compounds
Oxibendazole: The parent compound, used as an anthelmintic.
Albendazole: Another benzimidazole derivative with similar anthelmintic properties.
Mebendazole: A related compound used to treat parasitic worm infections.
Uniqueness
N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research settings, enabling precise tracking and analysis that is not possible with non-labeled compounds .
Properties
Molecular Formula |
C10H14ClN3O |
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Molecular Weight |
234.73 g/mol |
IUPAC Name |
6-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8;/h3-4,6H,2,5H2,1H3,(H3,11,12,13);1H/i1D3,2D2,5D2; |
InChI Key |
OQKLRUULRUKCQT-PTQLSAJZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)N.Cl |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=C(N2)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.